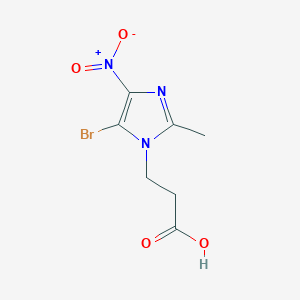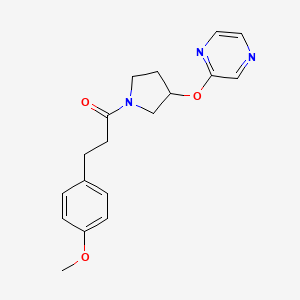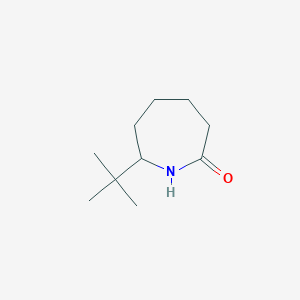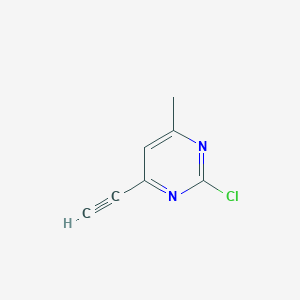![molecular formula C22H23NO4S2 B2802925 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone CAS No. 477762-77-9](/img/structure/B2802925.png)
2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two methyl groups at the 4 and 6 positions and a sulfinyl group at the 2 position . The sulfinyl group is attached to a methoxybenzyl group . Additionally, the pyridine ring is attached to a methylphenyl sulfone group .Applications De Recherche Scientifique
Novel Synthesis and Pharmaceutical Impurities
Sulfone compounds are integral in the synthesis of pharmaceuticals, particularly proton pump inhibitors like omeprazole. These compounds, including various sulfone derivatives, are studied for their impurities during synthesis processes. The development of novel synthetic methods and the analysis of impurities are crucial for optimizing pharmaceutical production and ensuring drug purity and efficacy (S. Saini et al., 2019).
Environmental Impact and Degradation
Research into the environmental degradation of polyfluoroalkyl chemicals, which may include sulfone-containing compounds, is significant for understanding their environmental fate and effects. Studies on microbial degradation pathways and the formation of persistent degradation products contribute to assessing the environmental impact and guiding pollution mitigation strategies (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Removal and Adsorption in Water Treatment
The removal of poly- and perfluoroalkyl substances (PFAS) from water, including sulfone derivatives, through adsorption techniques, illustrates the application of sulfone compounds in environmental engineering. Research in this area focuses on the efficacy of different adsorbents, the impact of organic matter on adsorption efficiency, and challenges in adsorbent regeneration (Erica Gagliano et al., 2019).
Biopolymer Modification for Enhanced Properties
Sulfone groups are utilized in the modification of biopolymers, such as xylan, to produce derivatives with specific properties. These modifications can lead to the development of new materials with applications in drug delivery, paper strength enhancement, and antimicrobial agents. The synthesis of xylan sulfates and esters showcases the potential for sulfone derivatives in creating functional materials for various industrial applications (K. Petzold-Welcke et al., 2014).
Medicinal Chemistry and Therapeutic Agents
Sulfone derivatives play a pivotal role in medicinal chemistry, serving as building blocks for developing a wide range of therapeutic agents. These compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research into sulfone synthesis and its reactions underlines the importance of these compounds in designing novel drugs for treating diverse diseases (M. A. Alam et al., 2018).
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfinyl]-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-15-5-11-20(12-6-15)29(25,26)21-16(2)13-17(3)23-22(21)28(24)14-18-7-9-19(27-4)10-8-18/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOBIWPIXDIPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2802842.png)


![4-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2802845.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2802848.png)


![4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2802854.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2802858.png)


![1-(4-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2802862.png)
![6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2802864.png)